molecular formula C12H19BrN4O2 B2560285 Tert-butyl (2R)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate CAS No. 2460739-78-8

Tert-butyl (2R)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B2560285
CAS No.: 2460739-78-8
M. Wt: 331.214
InChI Key: LVMPYFVDGSVFMK-MRVPVSSYSA-N
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Description

This compound features a pyrrolidine ring substituted at the 2-position with a 5-bromo-4-methyl-1,2,4-triazole moiety, protected by a tert-butoxycarbonyl (Boc) group. The stereochemistry at the 2-position is specified as (R)-configuration.

Properties

IUPAC Name

tert-butyl (2R)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN4O2/c1-12(2,3)19-11(18)17-7-5-6-8(17)9-14-15-10(13)16(9)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMPYFVDGSVFMK-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(N2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=NN=C(N2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2R)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via a cyclization reaction involving amines and aldehydes or ketones.

    Esterification: The final step involves the esterification of the pyrrolidine carboxylate with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the triazole ring.

    Reduction: Reduction reactions could target the bromine atom, potentially converting it to a hydrogen atom.

    Substitution: The bromine atom on the triazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology

    Drug Development: The compound could be explored for its potential as a pharmacophore in drug design.

    Biochemical Studies: Used as a probe to study enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.

    Diagnostic Tools: May be used in the development of diagnostic assays.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Used in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl (2R)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor modulation, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Structural Features

Compound Name Key Substituents/Modifications Structural Implications
Target Compound 5-Bromo-4-methyl-1,2,4-triazole; (R)-pyrrolidine; Boc protection Bromine enables substitution reactions; methyl group enhances steric bulk.
tert-Butyl 3-azidopyrrolidine-1-carboxylate () Azido group at pyrrolidine-3 Azide permits click chemistry (e.g., CuAAC) for bioconjugation.
tert-Butyl-3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate () Fluorine, dichlorobenzyloxy-phenyl via triazole Enhanced lipophilicity and potential halogen bonding; aryl groups may improve target engagement.
tert-Butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate () 5-Amino-1,2,4-triazole Amino group increases nucleophilicity and hydrogen-bonding capacity.
tert-Butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate () Hydroxyl and triazolylsulfanyl groups Sulfur atom enhances metabolic stability; hydroxyl group introduces polarity.
(S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate () Oxadiazole ring; 3-cyanophenyl substituent Oxadiazole improves π-stacking; cyano group increases electron-withdrawing effects.

Physicochemical Properties

  • Solubility : The Boc group in all compounds improves organic solubility. Bromine in the target compound increases molecular weight (MW: ~331 g/mol) compared to fluorine-substituted analogs (e.g., ~350–400 g/mol for dichlorobenzyloxy derivatives) .

Stability and Metabolic Considerations

  • Boc Group Stability : All compounds are labile under acidic conditions (e.g., TFA deprotection).
  • Metabolic Stability : Sulfanyl groups () may reduce oxidative metabolism compared to the target’s bromine.

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